molecular formula C8H9F3N2 B3043176 2-Amino-3-(trifluoromethyl)benzylamine CAS No. 771582-36-6

2-Amino-3-(trifluoromethyl)benzylamine

Cat. No. B3043176
CAS RN: 771582-36-6
M. Wt: 190.17 g/mol
InChI Key: WVJNRAAWYCHNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(trifluoromethyl)benzylamine” is a chemical compound with the molecular formula C8H9F3N2. It is not intended for human or veterinary use and is typically used for research purposes. It is an aryl fluorinated building block and has been used in the preparation of different trityl-based pro-tags .


Synthesis Analysis

The synthesis of trifluoromethylated amines has been achieved through various methods. One approach involves the asymmetric synthesis of optically active trifluoromethylated amines via a highly enantioselective catalytic isomerization of trifluoromethyl imines with a new chiral organic catalyst . Another method involves the synthesis of chiral α,α,α-trifluoromethylbenzylamines by an environmentally benign exclusively heterogeneous catalytic method .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-(trifluoromethyl)benzylamine” consists of a benzene ring with a trifluoromethyl group (-CF3) and a benzylamine group (-CH2NH2) attached to it. The molecular weight of this compound is 190.17 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-(trifluoromethyl)benzylamine” include a molecular weight of 190.17 g/mol. Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-3-(trifluoromethyl)benzylamine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(aminomethyl)-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,4,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJNRAAWYCHNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(trifluoromethyl)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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